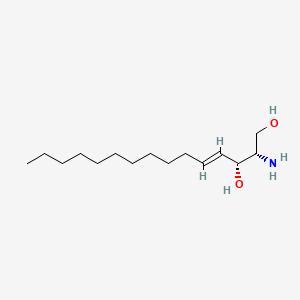

(E,2S,3R)-2-アミノペンタデク-4-エン-1,3-ジオール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sphingosine is an amino alcohol most commonly characterized by an 18-carbon unsaturated hydrocarbon chain (Sphingosine (d18:1),). However, the hydrocarbon chain length of sphingosine, and the related dihydrosphingosine, can vary from 12-26 carbons in mammalian tissues. Sphingosine (d15:1) is a naturally-occurring but rare form of sphingosine. It is intended to be used as an internal standard in the analysis of sphingoid compounds by chromatographic or spectrometric methods.

Sphingosine is an amino alcohol most commonly characterized by an 18-carbon unsaturated hydrocarbon chain (D-erythro-Sphingosine C-18,). However, the hydrocarbon chain length of sphingosine, and the related dihydrosphingosine, can vary from 12-26 carbons in mammalian tissues. D-erythro-Sphingosine C-15 is a naturally-occurring but rare form of sphingosine. It is intended to be used as an internal standard in the analysis of sphingoid compounds by chromatographic or spectrometric methods.

科学的研究の応用

柑橘類の耐寒性

スフィンゴシンとクロロゲン酸は、耐寒性の高い柑橘類であるイチャンパペダにのみ大幅に蓄積されました . スフィンゴシンとクロロゲン酸などの代謝物のスペクトルがより多く蓄積すると、耐寒性のある柑橘類の耐寒性が向上します .

腎臓の炎症と線維化

スフィンゴ脂質代謝の産物であるスフィンゴシン-1-リン酸(S1P)は、多くの細胞機能に関与する多面的メディエーターであり、S1Pシグナル伝達を標的とする薬剤は、以前、特に自己免疫疾患の治療のために研究されてきました . 腎臓の血管周囲細胞における局所的なS1Pシグナル伝達は、炎症と線維化を促進します .

クロマトグラフィー法または分光法における内部標準

スフィンゴシン(d15:1)は、クロマトグラフィー法または分光法によるスフィンゴイド化合物の分析における内部標準として使用することを目的としています .

作用機序

Target of Action

Sphingosine (d15:1) primarily targets the Sphingosine-1-phosphate receptors (S1PRs) . These receptors are expressed on the cell surface of many cells throughout the body, including the central nervous system (CNS) . Sphingosine also interacts with the Genome polyprotein in various organisms and the Glycolipid transfer protein in humans .

Mode of Action

Sphingosine (d15:1) is converted into sphingosine-1-phosphate (S1P) by the action of sphingosine kinases . S1P is a bioactive sphingolipid that regulates cellular functions such as proliferation and survival, migration, and adhesion by activating specific high-affinity G-protein-coupled receptors or by acting intracellularly .

Biochemical Pathways

Sphingosine is synthesized de novo starting with the condensation of the amino acid L-serine and palmitoyl-CoA, ending with the hydrolysis of ceramides . Two enzymes, sphingosine kinase 1 (SphK1) and SphK2, catalyze the ATP-dependent phosphorylation of the primary alcohol of sphingosine to form S1P . This S1P pathway has been targeted by the pharmaceutical industry, resulting in FDA-approved therapeutics for autoimmune diseases such as multiple sclerosis (MS) and ulcerative colitis (UC) .

Pharmacokinetics

It is known that sphingosine has high metabolic stability . In vivo studies with rats show that peak plasma levels of the compound are proportional to the oral dose, and the parent compound is eliminated with a half-life of approximately 8 hours .

Result of Action

The action of sphingosine (d15:1) and its derivative S1P has multiple effects at the molecular and cellular level. It regulates cell proliferation and survival, migration, cytoskeletal architecture, cell-to-cell contacts and adhesion, and calcium homeostasis . In the context of disease, sphingosine kinase inhibitors have shown therapeutic benefit in models of cancer, arthritis, inflammatory bowel diseases, and atherosclerosis .

Action Environment

The action of sphingosine (d15:1) can be influenced by environmental factors such as diet. Dietary lipids, particularly palmitate, are substrates for the biosynthesis of bioactive sphingolipids . Disturbed serum sphingolipid profiles have been observed in both type 1 and type 2 diabetes patients, suggesting that environmental factors may participate in this process .

生化学分析

Biochemical Properties

(E,2S,3R)-2-aminopentadec-4-ene-1,3-diol is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is sphingosine kinase, which phosphorylates sphingosine to form sphingosine-1-phosphate. This reaction is crucial for the regulation of cell growth and survival. Additionally, (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol interacts with ceramide synthase, which converts it into ceramide, a molecule involved in cell signaling and apoptosis .

Cellular Effects

(E,2S,3R)-2-aminopentadec-4-ene-1,3-diol has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, sphingosine-1-phosphate, derived from (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol, is known to activate several signaling pathways, including the PI3K/Akt pathway, which promotes cell survival and proliferation . Additionally, (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol can induce apoptosis in certain cell types by increasing the levels of ceramide .

Molecular Mechanism

The molecular mechanism of (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol involves its interactions with various biomolecules. It binds to and activates sphingosine kinase, leading to the production of sphingosine-1-phosphate. This molecule then binds to its receptors on the cell surface, triggering downstream signaling pathways that regulate cell growth and survival . Additionally, (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol can inhibit protein kinase C, which is involved in regulating cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol is relatively stable under physiological conditions, but it can be degraded by specific enzymes, such as ceramidases . Long-term exposure to (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol has been shown to affect cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol vary with different dosages in animal models. At low doses, it can promote cell survival and proliferation by activating the PI3K/Akt pathway . At high doses, (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol can induce apoptosis by increasing ceramide levels . Toxic or adverse effects have been observed at very high doses, including disruptions in cellular metabolism and gene expression .

Metabolic Pathways

(E,2S,3R)-2-aminopentadec-4-ene-1,3-diol is involved in several metabolic pathways. It is a key intermediate in the sphingolipid metabolism pathway, where it is converted into sphingosine-1-phosphate by sphingosine kinase or into ceramide by ceramide synthase . These metabolic pathways are crucial for regulating cell growth, differentiation, and apoptosis .

Transport and Distribution

Within cells and tissues, (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol is transported and distributed by specific transporters and binding proteins. It can be transported across cell membranes by ceramide transport proteins and is localized in various cellular compartments, including the plasma membrane and endoplasmic reticulum . The distribution of (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol within cells is essential for its function in cell signaling and metabolism .

Subcellular Localization

The subcellular localization of (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol is critical for its activity and function. It is primarily localized in the plasma membrane, where it interacts with cell surface receptors and signaling molecules . Additionally, (E,2S,3R)-2-aminopentadec-4-ene-1,3-diol can be found in the endoplasmic reticulum and Golgi apparatus, where it is involved in the synthesis and transport of sphingolipids . Post-translational modifications, such as phosphorylation, can also influence its localization and function .

生物活性

2S-Amino-4E-pentadecene-1,3R-diol is a bioactive compound that has garnered interest due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activities, including cytotoxicity, antioxidant properties, and mechanisms of action, supported by relevant data and case studies.

- Chemical Formula : C15H31NO2

- Molecular Weight : 258.3 g/mol

- CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activities of 2S-Amino-4E-pentadecene-1,3R-diol have been primarily evaluated in the context of its anticancer and antioxidant properties.

Cytotoxicity

Cytotoxicity studies have demonstrated that 2S-Amino-4E-pentadecene-1,3R-diol exhibits significant inhibitory effects on various cancer cell lines. For instance, the compound was tested against multiple myeloma cell lines (U266 and KMS11) and mantle cell lymphoma (Mino) with the following IC50 values:

| Cell Line | IC50 (mg/mL) |

|---|---|

| U266 | 0.38 |

| KMS11 | 0.09 |

| Mino | 0.08 |

| Non-cancerous LCL | 0.40 |

These results indicate a potent cytotoxic effect on cancer cells while exhibiting comparatively lower toxicity towards non-cancerous cells .

Antioxidant Activity

The antioxidant capacity of 2S-Amino-4E-pentadecene-1,3R-diol was assessed using DPPH and ABTS assays. The strongest fraction (SE4) derived from this compound showed an IC50 of:

| Assay Type | IC50 (mg/mL) |

|---|---|

| DPPH | 0.05 |

| ABTS | 0.17 |

These values suggest that SE4 has comparable antioxidant activity to butylated hydroxytoluene (BHT), a common standard antioxidant .

The mechanism by which 2S-Amino-4E-pentadecene-1,3R-diol exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets that modulate cellular signaling pathways. The compound's structure suggests potential interactions with enzymes or receptors involved in cell growth and apoptosis regulation .

Case Studies

Several studies have explored the biological activity of related compounds and their implications for therapeutic applications:

- Study on Callerya speciosa : This study highlighted the cytotoxic effects of fractions containing similar amino alcohols against various cancer cell lines, emphasizing the relevance of structural analogs in drug development .

- Marine Natural Products : Research into bioactive compounds from marine organisms has shown that similar structures exhibit antimicrobial and anticancer properties, reinforcing the potential of 2S-Amino-4E-pentadecene-1,3R-diol in therapeutic contexts .

特性

IUPAC Name |

(E,2S,3R)-2-aminopentadec-4-ene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h11-12,14-15,17-18H,2-10,13,16H2,1H3/b12-11+/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQIYZIHZCLRSR-AMXOMPAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。